molecular formula C14H14N2O3S B3415171 Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- CAS No. 97528-67-1

Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-

Cat. No.: B3415171
CAS No.: 97528-67-1
M. Wt: 290.34 g/mol
InChI Key: PKKSUEDZEGWZIG-UHFFFAOYSA-N
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Description

Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- is a chemical compound that belongs to the piperidine class of organic compounds. It is commonly used in various fields, including medical research, environmental research, and industrial research.

Preparation Methods

The synthesis of Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- involves several steps. The synthetic routes typically include the nitration of benzo[b]thiophene followed by acylation with piperidine. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be replaced with other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative .

Scientific Research Applications

Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- finds applications in various research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents and biological activities.

    Benzo[b]thiophene derivatives: These compounds have the benzo[b]thiophene core but may have different functional groups attached, leading to varied properties and applications.

The uniqueness of Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- lies in its specific combination of the piperidine ring and the nitrobenzo[b]thiophene moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(5-nitro-1-benzothiophen-2-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-14(15-6-2-1-3-7-15)13-9-10-8-11(16(18)19)4-5-12(10)20-13/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKSUEDZEGWZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393364
Record name Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97528-67-1
Record name Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-
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Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-
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